![molecular formula C44H74O6 B14229359 1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} CAS No. 827341-42-4](/img/structure/B14229359.png)
1,1'-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is a complex organic compound characterized by its unique structure, which includes multiple peroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} typically involves the reaction of 4,4-dimethylpentane-2,2-diyl bisphenol with hexylperoxy propan-2-yl benzene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as cesium carbonate, in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} undergoes various chemical reactions, including:
Oxidation: The peroxy groups can participate in oxidation reactions, potentially forming radicals.
Reduction: Reduction of the peroxy groups can lead to the formation of alcohols or ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical intermediates, while reduction can produce alcohols or ethers. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} involves the generation of radicals through the cleavage of the peroxy bonds. These radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application, such as initiating polymerization or inducing oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): Another compound with peroxy groups used in polymerization and materials science.
1,1′- (pyrazine-1,4-diyl)-bis (propan-2-one): A compound with similar structural features used in organic synthesis.
Uniqueness
1,1’-[Peroxybis(4,4-dimethylpentane-2,2-diyl)]bis{4-[2-(hexylperoxy)propan-2-yl]benzene} is unique due to its multiple peroxy groups, which make it highly reactive and suitable for radical-mediated processes. Its structure allows for diverse chemical modifications, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
827341-42-4 |
|---|---|
Molekularformel |
C44H74O6 |
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
1-(2-hexylperoxypropan-2-yl)-4-[2-[2-[4-(2-hexylperoxypropan-2-yl)phenyl]-4,4-dimethylpentan-2-yl]peroxy-4,4-dimethylpentan-2-yl]benzene |
InChI |
InChI=1S/C44H74O6/c1-15-17-19-21-31-45-47-41(9,10)35-23-27-37(28-24-35)43(13,33-39(3,4)5)49-50-44(14,34-40(6,7)8)38-29-25-36(26-30-38)42(11,12)48-46-32-22-20-18-16-2/h23-30H,15-22,31-34H2,1-14H3 |
InChI-Schlüssel |
KGGYSVMXOCTQCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOOC(C)(C)C1=CC=C(C=C1)C(C)(CC(C)(C)C)OOC(C)(CC(C)(C)C)C2=CC=C(C=C2)C(C)(C)OOCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
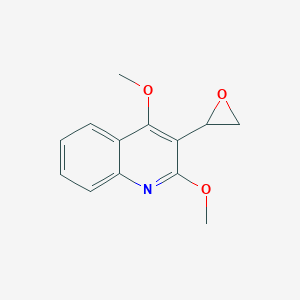
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
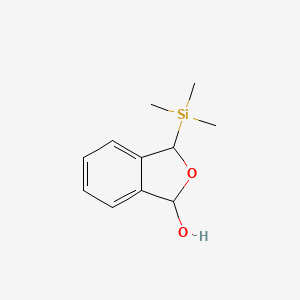
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
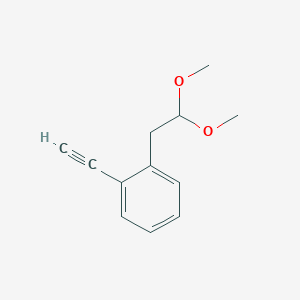
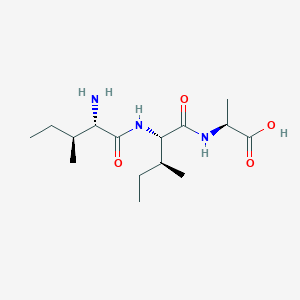
phosphinate](/img/structure/B14229318.png)
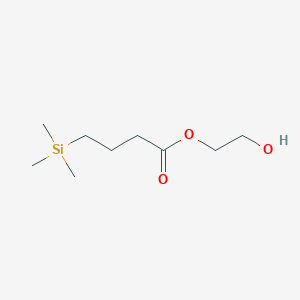

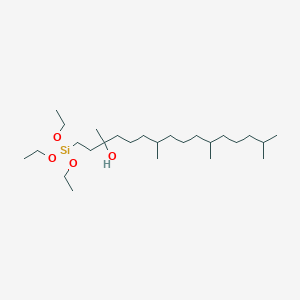
![N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide](/img/structure/B14229349.png)
